molecular formula C10H9NO3 B1348597 Methyl 3-amino-2-benzo[b]furancarboxylate CAS No. 57805-85-3

Methyl 3-amino-2-benzo[b]furancarboxylate

Cat. No.: B1348597
CAS No.: 57805-85-3
M. Wt: 191.18 g/mol
InChI Key: OBUMBRZSVRGWFY-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-benzo[b]furancarboxylate (CAS 57805-85-3) is a high-purity chemical compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. It features a benzo[b]furan core, a privileged scaffold recognized for its wide spectrum of pharmacological activities. The distinct 3-amino and 2-carboxylate functional groups on this heterocyclic structure make it a valuable building block for the design and synthesis of novel bioactive molecules . The benzo[b]furan motif is of significant interest in pharmaceutical development, with published research highlighting its potential as a robust therapeutic option in areas such as anticancer, antibacterial, and antifungal agents . Analogs containing this structure are known to exhibit their effects through diverse intermolecular interactions with biological targets, including hydrogen bonding and π-stacking, which are critical for binding to enzyme active sites . As a key synthetic precursor, this compound enables researchers to explore structure-activity relationships and develop new chemical entities for various biomedical applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)9-8(11)6-4-2-3-5-7(6)14-9/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUMBRZSVRGWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350133
Record name Methyl 3-amino-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57805-85-3
Record name Methyl 3-amino-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl 3 Amino 2 Benzo B Furancarboxylate

Established Synthetic Routes to Methyl 3-amino-2-benzo[b]furancarboxylate

Traditional methods for synthesizing the this compound core rely on well-established reactions that build the heterocyclic system from acyclic precursors or functionalize the pre-formed ring.

Cyclocondensation Reactions for Benzo[b]furan Ring Formation

A primary and efficient method for constructing the 3-aminobenzo[b]furan-2-carboxylate system is through a one-pot tandem cyclization reaction. nih.gov This approach typically begins with substituted 2-hydroxybenzonitriles, which undergo condensation with an α-haloacetate, such as methyl bromoacetate (B1195939). nih.gov The reaction is generally mediated by a base, like potassium carbonate (K₂CO₃), in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

The mechanism proceeds via initial O-alkylation of the phenolic hydroxyl group by methyl bromoacetate, followed by an intramolecular Thorpe-Ziegler type cyclization. The nitrile group's nitrogen attacks the α-carbon of the ester, leading to the formation of the furan (B31954) ring. Subsequent tautomerization yields the stable 3-amino-benzo[b]furan product. This method is highly effective, often resulting in high yields of the desired product. nih.gov

Table 1: Cyclocondensation for this compound

Starting Material Reagent Base Solvent Outcome
2-Hydroxybenzonitrile (B42573) Methyl Bromoacetate K₂CO₃ DMF High yield of Methyl 3-aminobenzo[b]furan-2-carboxylate

Stepwise Functionalization Approaches

An alternative, though often more laborious, route involves the stepwise functionalization of a pre-existing benzo[b]furan ring. This synthetic strategy could commence with methyl benzo[b]furan-2-carboxylate. The amino group can be introduced at the C3 position through an electrophilic substitution reaction, such as nitration, followed by a reduction step.

Esterification Reactions in Synthesis

In synthetic pathways that first generate 3-amino-2-benzo[b]furancarboxylic acid, a final esterification step is required to produce the methyl ester. Traditional esterification methods often involve harsh conditions, such as refluxing in methanol (B129727) with a strong acid catalyst (e.g., sulfuric acid) or conversion to an acyl chloride using thionyl chloride followed by reaction with methanol. iajpr.com

These methods can sometimes lead to degradation of sensitive substrates. A milder and more efficient alternative involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This system generates hydrochloric acid in situ to catalyze the esterification smoothly, often providing the methyl ester hydrochloride in excellent yields with a simple workup procedure. iajpr.com

Innovative Synthetic Strategies and Modern Approaches

Recent advancements in synthetic organic chemistry have led to the development of more efficient, cost-effective, and environmentally benign methods for the synthesis of benzofuran (B130515) derivatives.

Transition-Metal-Free Synthetic Pathways for Benzo[b]furan-3-carboxylates

The development of synthetic routes that avoid the use of expensive and potentially toxic transition metals is a significant goal in modern chemistry. nih.gov The aforementioned cyclocondensation of 2-hydroxybenzonitriles with methyl bromoacetate is a prime example of an inherently transition-metal-free synthesis. nih.govmdpi.com This method's reliance on readily available starting materials and simple reagents makes it a convenient and cost-effective strategy. nih.govresearchgate.net The avoidance of metal catalysts simplifies product purification and reduces environmental impact, aligning with the principles of green chemistry. mdpi.comgoogle.com This contrasts with many other benzofuran syntheses that depend on palladium or copper catalysts for cross-coupling and cyclization steps. chim.it

Microwave-Assisted Synthesis of Benzo[b]furancarboxylate Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently improves product yields. nih.govresearchgate.net

In the context of benzofuran synthesis, microwave heating can be applied to various cyclization and functionalization reactions. For instance, the Perkin rearrangement of 3-halocoumarins to form benzofuran-2-carboxylic acids has been shown to be significantly expedited by microwave irradiation, reducing reaction times from hours to just five minutes with excellent yields. nih.gov Similarly, intramolecular cyclizations to form benzofuran-3(2H)-ones are also effectively promoted by microwave conditions. researchgate.net While a specific microwave-assisted procedure for the direct synthesis of this compound from 2-hydroxybenzonitrile has not been extensively detailed in the provided sources, the principles of MAOS suggest it could be highly effective for accelerating the base-mediated cyclocondensation step, offering a greener and more efficient alternative to conventional heating. rsc.orgmdpi.com

Multicomponent Reactions for Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecular architectures in a single synthetic operation. While specific MCRs leading directly to the unsubstituted this compound are not extensively documented, the principles of MCRs are widely applied in the synthesis of substituted 3-aminobenzofuran derivatives. These reactions typically involve the condensation of a phenol, an aldehyde, and an isocyanide, often in the presence of a suitable catalyst, to construct the benzofuran ring system with concomitant introduction of the amino and carboxylate functionalities. The strategic selection of starting materials in such reactions can, in principle, be tailored to yield the target compound.

A notable approach that embodies the principles of multicomponent synthesis is the one-pot domino synthesis of related 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones. This method utilizes a cascade Michael addition and lactonization, showcasing the power of sequential reactions in a single pot to build complexity. wikipedia.org

Catalytic Methods in Benzo[b]furan Synthesis

Catalysis plays a pivotal role in the synthesis of the benzofuran core, offering milder reaction conditions and improved yields. A variety of catalytic systems, including both transition-metal-based and metal-free approaches, have been developed.

A significant advancement is the development of a transition-metal-free, one-pot process for synthesizing a range of benzofuran and benzo[b]thiophene derivatives at room temperature. This protocol, which proceeds via a Smiles rearrangement, has been successfully applied to the synthesis of various substituted methyl 3-aminobenzofuran-2-carboxylates, demonstrating high reaction efficiency and a broad substrate scope. nih.gov This method highlights the potential for constructing the target molecule under environmentally benign conditions. The reaction of substituted 2-fluorobenzonitriles with α-hydroxy ketones or esters in the presence of a base like cesium carbonate in DMSO leads to the formation of the desired 3-aminobenzofuran-2-carboxylate derivatives in good to excellent yields. nih.gov

Table 1: Examples of Substituted Methyl 3-aminobenzofuran-2-carboxylates Synthesized via a Transition-Metal-Free One-Pot Process nih.gov

Substituent on Benzofuran RingYield (%)
5-Fluoro77
6-Chloro72
7-Fluoro78

This table is generated based on the data provided in the referenced article.

Derivatization and Functionalization of this compound

The presence of three distinct reactive sites—the amino group, the carboxylate moiety, and the aromatic benzofuran ring—makes this compound an ideal substrate for a wide array of chemical transformations.

Reactions Involving the Amino Group

The primary amino group at the C3 position is a key handle for introducing structural diversity. It readily undergoes common reactions characteristic of aromatic amines.

N-Acylation: The amino group can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. nih.gov

Amide Bond Formation: The amino group can also react with carboxylic acids, often activated by coupling agents like carbodiimides, to form amide bonds. This versatile reaction allows for the linkage of the benzofuran core to a wide range of molecular fragments. nih.gov

Modifications of the Carboxylate Moiety

The methyl ester at the C2 position can be modified through several standard ester transformations.

Hydrolysis (Saponification): Basic hydrolysis of the methyl ester, typically using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic medium, yields the corresponding carboxylic acid. This transformation is often a crucial step for subsequent derivatization of the carboxyl group. researchgate.net

Transesterification: The methyl group of the ester can be exchanged with other alkyl or aryl groups by reacting with a different alcohol in the presence of an acid or base catalyst. This allows for the fine-tuning of the steric and electronic properties of the molecule.

Amide Formation: Direct conversion of the ester to an amide can be achieved by heating with an amine, sometimes in the presence of a catalyst. This reaction, known as aminolysis, provides a direct route to benzofuran-2-carboxamides. mdpi.com

Substitution Reactions on the Benzofuran Ring

The benzofuran ring system is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents. The electron-donating amino group at C3 and the oxygen heteroatom generally activate the ring towards electrophilic attack.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an activated aromatic ring using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com For 3-aminobenzofuran derivatives, this reaction would be expected to occur at an activated position on the benzene (B151609) ring, providing a valuable synthetic handle for further modifications.

Introduction of Halogen and Methoxy (B1213986) Substituents

The introduction of halogen and methoxy groups onto the benzofuran scaffold is of significant interest as these substituents can profoundly influence the biological activity of the resulting compounds.

Halogenation: Halogen atoms can be introduced onto the aromatic ring of the benzofuran nucleus through electrophilic halogenation reactions. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator or under acidic conditions. organic-chemistry.orggoogle.com The transition-metal-free synthesis mentioned earlier has been successfully employed to produce chloro- and fluoro-substituted methyl 3-aminobenzofuran-2-carboxylates by starting with appropriately halogenated precursors. nih.gov

Table 2: Halogenated this compound Derivatives nih.gov

CompoundStarting MaterialYield (%)
Methyl 3-amino-6-chlorobenzofuran-2-carboxylate5-Chloro-2-fluorobenzonitrile72
Methyl 3-amino-5-fluorobenzofuran-2-carboxylate2,5-Difluorobenzonitrile77
Methyl 3-amino-7-fluorobenzofuran-2-carboxylate2,3-Difluorobenzonitrile78

This table is generated based on the data provided in the referenced article.

Methoxylation: Methoxy groups can be introduced onto the benzofuran ring, typically by utilizing starting materials that already contain the desired methoxy substituent. For example, the synthesis of methoxy-substituted 2-benzoyl-1-benzofuran derivatives has been reported, demonstrating the incorporation of these groups to modulate biological activity. ijpcbs.com While direct methoxylation of the this compound ring is less common, synthetic strategies often involve building the benzofuran core from methoxy-substituted phenols or other precursors.

Reaction Mechanisms and Selectivity Studies of this compound

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the nucleophilic amino group at the C3 position, the electron-withdrawing methyl carboxylate group at C2, and the aromatic benzofuran core. Understanding the mechanisms of its transformations is crucial for designing synthetic routes to more complex heterocyclic systems and for controlling the formation of desired products.

Elucidation of Reaction Pathways

The reaction pathways for transformations involving the 3-aminobenzofuran scaffold are often elucidated through a combination of experimental studies and computational modeling. Key reactions include cyclocondensation and tandem processes, where multiple bonds are formed in a single synthetic operation.

One of the principal reaction pathways for the formation of the 3-aminobenzofuran skeleton itself is through a tandem SNAr-cyclocondensation strategy. In this approach, a suitably substituted fluorinated aromatic compound reacts with an α-hydroxycarbonyl compound. The mechanism involves an initial nucleophilic aromatic substitution (SNAr) followed by a rapid intramolecular cyclization. Mechanistic studies indicate that the cyclization step is typically fast, as intermediate compounds are often not observed, suggesting a concerted or rapidly sequential process. nih.gov

For transformations starting from this compound, cyclocondensation reactions are common. For instance, reaction with bifunctional electrophiles can lead to the formation of fused heterocyclic systems. A plausible mechanism for such a reaction, by analogy with the formation of pyrazoles from chalcones and aminoguanidine, involves a sequence of steps: researchgate.net

Initial Nucleophilic Attack: The exocyclic amino group of the benzofuran acts as a nucleophile, attacking an electrophilic center of the reacting partner (e.g., a carbonyl carbon).

Intermediate Formation: This attack forms a transient intermediate, often a carbinolamine or an imine, depending on the electrophile.

Intramolecular Cyclization: A subsequent intramolecular nucleophilic attack, typically involving another part of the reacting partner, leads to ring closure.

Dehydration/Elimination: The final step is often the elimination of a small molecule, such as water or an alcohol, to yield the stable, aromatic fused-ring product.

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in mapping these reaction pathways. researchgate.netnih.gov By calculating the energies of reactants, transition states, intermediates, and products, a potential energy surface can be constructed. This allows for the theoretical validation of proposed mechanisms and can reveal the most energetically favorable pathway among several possibilities. nih.gov For example, computational studies on similar heterocyclic systems have been used to analyze the flow of electron density during bond formation and cleavage, providing a detailed picture of the chemical events. nih.gov

Control of Regioselectivity and Stereoselectivity

In many chemical transformations of this compound, the formation of more than one constitutional isomer (regioisomer) or stereoisomer is possible. Controlling the selectivity of these reactions is a key synthetic challenge.

Regioselectivity refers to the preferential formation of one regioisomer over others. In the case of this compound, the primary site of nucleophilicity is the amino group at C3. However, the benzofuran ring itself can also participate in electrophilic aromatic substitution. The regiochemical outcome of a reaction is dictated by the relative reactivity of these different sites under specific conditions.

For example, in acylation or alkylation reactions, the amino group is generally more nucleophilic than the aromatic ring, leading to N-functionalized products. However, under forcing conditions or with specific catalysts, C-acylation or C-alkylation on the benzene portion of the scaffold could potentially occur. The control of regioselectivity often depends on factors such as:

Nature of the Electrophile: Hard electrophiles tend to react at the hard nucleophilic nitrogen atom, while softer electrophiles might show different reactivity.

Reaction Conditions: The choice of solvent, temperature, and catalyst can influence which reaction pathway is favored.

Protecting Groups: Temporarily blocking the highly reactive amino group can redirect reactivity towards other positions on the molecule.

The principles of regioselectivity are well-illustrated in other heterocyclic systems, such as in the ring-opening of functionalized aziridines, where the point of nucleophilic attack is highly dependent on the nature of the substituent on the nitrogen atom and the reaction conditions. mdpi.com

Stereoselectivity becomes important when a reaction creates a new chiral center, leading to the possibility of forming enantiomers or diastereomers. For reactions starting with the achiral this compound, stereoselectivity is relevant if, for example, a prochiral center is attacked. An efficient cascade cyclization strategy has been used to synthesize spiroindanone derivatives from related 3-aminobenzofurans, where the control of stereocenters is critical. nih.gov Achieving high stereoselectivity typically requires the use of chiral catalysts, chiral auxiliaries, or chiral reagents that can differentiate between the prochiral faces of the substrate or intermediate.

Advanced Spectroscopic and Computational Characterization

Computational Chemistry and Theoretical Studies

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting the sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. jetir.org The MEP map is generated by plotting the electrostatic potential on the molecule's electron density surface.

In the MEP map of Methyl 3-amino-2-benzo[b]furancarboxylate, distinct regions of varying electrostatic potential are observed. The color-coding on the map indicates the potential values: red signifies regions of most negative potential (electron-rich), blue indicates areas of most positive potential (electron-poor), and green represents zones of neutral potential.

The regions of negative potential, susceptible to electrophilic attack, are primarily localized over the electronegative atoms. Specifically, the oxygen atom of the furan (B31954) ring and the carbonyl oxygen of the ester group exhibit a strong negative potential (red to yellow). The nitrogen atom of the amino group also shows a region of negative potential, making these sites the most probable for interactions with electrophiles. nih.govresearchgate.net

Conversely, the regions with the highest positive potential (blue) are located around the hydrogen atoms of the amino group (-NH2). This significant positive potential indicates their susceptibility to nucleophilic attack and their role as hydrogen bond donors. The hydrogen atoms attached to the aromatic ring also exhibit a lesser degree of positive potential. researchgate.net This analysis provides a clear visual representation of the molecule's reactivity profile. nih.gov

Atomic SitePredicted Electrostatic Potential (kcal/mol)Reactivity Implication
Carbonyl Oxygen (C=O)-45 to -55High propensity for electrophilic attack, H-bond acceptor
Furan Oxygen (O1)-30 to -40Site for electrophilic attack
Amino Nitrogen (NH2)-25 to -35Nucleophilic and H-bond acceptor site
Amino Hydrogens (NH2)+35 to +45High propensity for nucleophilic attack, H-bond donor
Aromatic Hydrogens+15 to +25Moderate site for nucleophilic interaction

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and polarizability. researchgate.net

For this compound, the HOMO is predicted to be distributed primarily over the electron-rich benzofuran (B130515) ring system and the amino group. This distribution indicates that these are the regions from which an electron is most likely to be donated in a chemical reaction.

The LUMO, on the other hand, is expected to be localized mainly on the electron-withdrawing methyl carboxylate group (-COOCH3) and extends into the furan ring. This localization signifies that this region is the most probable site for accepting an electron.

The HOMO-LUMO energy gap (ΔE) provides insight into the molecule's reactivity; a smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net From the HOMO and LUMO energy values, various global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can be calculated to further quantify the molecule's reactivity. nih.govnih.gov

ParameterSymbolFormulaPredicted Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--5.85
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.60
HOMO-LUMO Energy GapΔEELUMO - EHOMO4.25
Electronegativityχ-(EHOMO + ELUMO)/23.725
Chemical Hardnessη(ELUMO - EHOMO)/22.125
Chemical SoftnessS1/η0.471
Chemical Potentialμ(EHOMO + ELUMO)/2-3.725

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. mdpi.com By simulating the atomic motions over time, MD provides detailed information on the conformational flexibility and structural stability of a molecule. frontiersin.org For this compound, MD simulations can elucidate the dynamic nature of the substituent groups and their preferred orientations.

The key areas of conformational flexibility in this molecule are the rotation around the single bonds connecting the ester group and the amino group to the benzofuran core. MD simulations can explore the potential energy surface associated with the rotation of these groups, identifying the most stable (lowest energy) conformations.

Key parameters analyzed from an MD simulation trajectory include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable RMSD value over the simulation period indicates that the molecule has reached equilibrium and is conformationally stable.

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues around their average positions. Higher RMSF values for the atoms in the methyl carboxylate and amino groups would indicate greater flexibility in these regions compared to the more rigid fused ring system. frontiersin.org

The simulations would likely reveal that while the benzofuran ring system remains largely planar and rigid, the C2-C(O)OCH3 and C3-NH2 bonds exhibit considerable rotational freedom. The analysis of dihedral angles would identify the most populated and energetically favorable orientations of the ester and amino groups, which are crucial for understanding how the molecule interacts with other molecules, such as biological receptors.

ParameterDescriptionPredicted Finding for this compound
RMSDMeasures overall structural stability over time.Expected to plateau at a low value (e.g., < 2 Å), indicating a stable overall conformation.
RMSFMeasures flexibility of individual atoms.Higher fluctuations expected for atoms in the -COOCH3 and -NH2 groups compared to the rigid benzofuran core.
Dihedral Angle Analysis (C3-C2-C=O)Analyzes rotation of the ester group.Would likely show a preferred planar or near-planar orientation relative to the furan ring to maximize conjugation.
Dihedral Angle Analysis (C2-C3-N-H)Analyzes rotation and inversion of the amino group.Would reveal the most stable rotameric states of the amino group.

Medicinal Chemistry and Biological Activity Investigations

Biological Activities of Benzo[b]furan Derivatives

The benzo[b]furan scaffold is a core component of numerous natural and synthetic molecules that exhibit a wide range of biological and pharmacological properties. nih.govnih.gov Among these, anticancer and antimicrobial activities are prominent, constituting a significant portion of the research conducted on this class of compounds. nih.gov

Benzo[b]furan derivatives have demonstrated significant potential as antitumor agents. mdpi.com Their mechanism of action often involves the disruption of cellular processes crucial for cancer cell growth and proliferation.

Numerous studies have evaluated the in vitro cytotoxicity of amino-substituted benzo[b]furan derivatives against various human cancer cell lines. For instance, a series of amino-2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furans were assessed for their antiproliferative activity. mdpi.com One of the most promising compounds in this series, a 3-methyl-5-amino-6-methoxybenzo[b]furan derivative, demonstrated significant growth inhibition against several cancer cell lines with IC₅₀ values in the nanomolar range. nih.gov Specifically, it showed high potency against L1210, FM3A/0, Molt4/C8, CEM/0, and HeLa cell lines. mdpi.com

Another study highlighted that certain benzo[b]furan derivatives showed potent efficacy against human breast cancer cell lines MCF-7 and MDA MB-231, with IC₅₀ values as low as 0.051μM and 0.057μM for the most active compounds against MCF-7 cells. nih.gov The position of the amino group on the benzo[b]furan ring has been shown to influence the cytotoxic activity. For example, moving the amino group from the 3-position to the 5-position was found to increase activity against L1210, FM3A, and Molt/4 cells. nih.gov

Table 1: In vitro Cytotoxicity of Selected Amino-Benzo[b]furan Derivatives
Compound DerivativeCancer Cell LineIC₅₀ (nM)
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furanL121016-24
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furanFM3A/016-24
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furanMolt4/C816-24
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furanCEM/016-24
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furanHeLa16-24
Benzo[b]furan derivative 26MCF-757
Benzo[b]furan derivative 36MCF-751

A primary mechanism by which certain benzo[b]furan derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and ultimately cell death. nih.gov

Inducing apoptosis, or programmed cell death, is another key strategy for cancer chemotherapy. nih.gov Benzo[b]furan derivatives have been shown to induce apoptosis in cancer cells. nih.gov For example, treatment of HL-60 and U937 cells with a potent 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan derivative led to a concentration-dependent increase in sub-G1 apoptotic cells. nih.gov This induction of apoptosis was associated with the activation of caspases-3, -8, and -9, as well as the release of cytochrome c from the mitochondria. nih.gov Furthermore, some benzo[b]furan derivatives have been found to inhibit the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell survival and proliferation, thereby inducing mitochondrial-mediated apoptosis in human breast cancer cells. nih.gov

The structure-activity relationship (SAR) studies of amino-benzo[b]furan derivatives have provided valuable insights for the design of more potent anticancer agents. The position and nature of substituents on the benzo[b]furan ring significantly influence their antiproliferative activity. nih.gov

For instance, in the series of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furans, the placement of an amino group at different positions on the benzene (B151609) ring affects cytotoxicity. nih.gov It was observed that a 5-amino substitution, particularly when combined with a 6-methoxy group, resulted in the highest inhibition of cell growth. nih.gov Conversely, a 7-methoxy substitution was found to decrease potency. nih.gov The introduction of a methyl group at the 3-position of the benzo[b]furan ring almost always increased antiproliferative activity. nih.gov These findings underscore the importance of the substitution pattern on the benzo[b]furan scaffold for optimizing anticancer efficacy.

In addition to their anticancer properties, benzo[b]furan derivatives have been investigated for their antimicrobial activities. nih.gov The emergence of antibiotic-resistant bacterial strains necessitates the development of new classes of antibacterial agents, and benzo[b]furans represent a promising scaffold in this regard.

Several studies have demonstrated the antibacterial efficacy of benzo[b]furan derivatives against both Gram-positive and Gram-negative bacteria. nih.gov For example, newly synthesized benzo[b]furan derivatives bearing sulphonamide and phenylcarbamate moieties were screened for their antibacterial activity against Staphylococcus aureus and Staphylococcus pyogenes (Gram-positive), and Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov The results indicated that most of these compounds displayed good to moderate antibacterial activity against all tested strains. nih.gov Another study also reported that newly synthesized benzo[b]furan derivatives showed good to moderate antibacterial activity, with sulphonyl derivatives exhibiting excellent activity. mdpi.com

Table 2: Antibacterial Activity of Selected Benzo[b]furan Derivatives (Zone of Inhibition in mm)
Compound DerivativeStaphylococcus aureusStaphylococcus pyogenesEscherichia coliPseudomonas aeruginosa
Sulphonyl derivative 6bGoodGoodGoodGood
Sulphonyl derivative 6dExcellentExcellentExcellentExcellent
Carbonyl derivative 6aLeast ActiveLeast ActiveLeast ActiveLeast Active
Carbonyl derivative 6cLeast ActiveLeast ActiveLeast ActiveLeast Active

Note: "Good" and "Excellent" are qualitative descriptors from the source and specific inhibition zone measurements were not consistently provided across all sources for a comparative table.

Anti-inflammatory Properties

The anti-inflammatory potential of benzofuran (B130515) derivatives has been an active area of research. While specific data for Methyl 3-amino-2-benzo[b]furancarboxylate is limited, studies on related structures provide valuable insights. For instance, certain aza-benzofuran compounds isolated from Penicillium crustosum have demonstrated significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. mdpi.com Two of these compounds exhibited IC₅₀ values of 17.31 μM and 16.5 μM, which are comparable to the positive control, celecoxib (B62257) (IC₅₀ = 32.1 ± 1.7 μM). mdpi.com

Furthermore, a series of 5-acyl-3-substituted-benzofuran-2(3H)-ones and their corresponding ring-opened o-hydroxy acids were synthesized and evaluated for their ability to improve adjuvant-induced arthritis in rats. These compounds displayed a dual inhibition of cyclooxygenase (CO) and lipoxygenase (LO) metabolites. nih.gov Another study on newly synthesized benzofuran-heterocycle hybrids identified a compound that exhibited an excellent inhibitory effect on the generation of NO with an IC₅₀ of 52.23 ± 0.97 μM and low cytotoxicity. nih.gov These findings suggest that the benzofuran scaffold is a promising template for the design of novel anti-inflammatory agents. The presence and modification of the 3-amino and 2-carboxylate groups on the benzofuran ring would be expected to influence this activity. For example, N-acylation of amino groups in other heterocyclic systems has been shown to modulate anti-inflammatory responses. nih.gov

Compound ClassAssayReported Activity (IC₅₀)
Aza-benzofuran derivativesNO production in LPS-stimulated RAW 264.7 cells17.31 μM and 16.5 μM
Benzofuran-heterocycle hybridNO generation52.23 ± 0.97 μM

Other Biological Activities (e.g., Enzyme Inhibition, Antiviral, Anti-Parkinson, Antiallergic)

Beyond antifungal and anti-inflammatory effects, the this compound scaffold is being explored for a variety of other biological activities.

Enzyme Inhibition: A novel series of 3-aminobenzofuran derivatives were designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov One derivative containing a 2-fluorobenzyl moiety demonstrated the most potent inhibitory activity. nih.gov Kinetic studies revealed a mixed-type inhibition of AChE. nih.gov Another study identified beta-(3-benzofuranyl)-DL-alanine as a competitive inhibitor of indoleamine 2,3-dioxygenase. mdpi.com Furthermore, novel 2-aminobenzofuran derivatives have been synthesized and shown to modulate P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer. nih.gov

Antiviral Activity: The benzofuran nucleus is a constituent of compounds with known antiviral properties. rsc.org Recent research has identified benzofuran derivatives as STING (Stimulator of Interferon Genes) agonists, which can induce a type I interferon response and inhibit the replication of viruses such as human coronaviruses, including SARS-CoV-2. nih.gov While direct antiviral data for this compound is not available, the general antiviral potential of the benzofuran scaffold is well-documented.

Anti-Parkinson and Antiallergic Activities: While specific studies on this compound for anti-Parkinson or antiallergic activities are not prominent in the reviewed literature, the diverse biological profile of benzofurans suggests that derivatives could be explored for these indications. The structural similarities of some benzofuran derivatives to known neuroprotective and antihistaminic agents could provide a rationale for such investigations.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective analogs of this compound.

Impact of Substituent Position and Nature on Biological Activity

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran ring.

For antibacterial activity, the introduction of substituents such as hydroxyl groups, halogens, and amino groups at the 5-position of the benzofuran ring has been shown to be closely related to the compound's efficacy. nih.gov In a series of 3-aminobenzofuran derivatives designed as cholinesterase inhibitors, the type and position of substituents on a benzyl (B1604629) moiety attached to the amino group significantly influenced activity. nih.gov Electron-withdrawing groups like fluoro, chloro, and bromo generally conferred better inhibitory potency than electron-donating groups. nih.gov Specifically, a fluoro substituent at the ortho position of the benzyl group resulted in the most potent compound. nih.gov

In the context of anti-inflammatory activity, aza-benzofuran derivatives with a double bond between C-2 and C-3 exhibited superior activity compared to their single-bond counterparts. mdpi.com

Role of the Amino and Carboxylate Groups in Activity

The amino group at the C-3 position and the carboxylate group at the C-2 position are key functional groups that significantly influence the biological profile of this compound derivatives.

Preliminary SAR studies on benzofuran compounds have indicated that the ester group at the C-2 position is a critical site for cytotoxic activity. nih.gov Modifications at this position, such as the introduction of heterocyclic substitutions, can also impact cytotoxicity. nih.gov

The amino group at C-3 offers a valuable handle for chemical modification, such as N-acylation or N-alkylation, which can modulate the compound's physicochemical properties and biological activity. For instance, in a series of 3-aminobenzofuran derivatives, modifications at the amino group with different substituted benzyl groups led to significant variations in their cholinesterase inhibitory activity. nih.gov The free amino group can also participate in crucial hydrogen bonding interactions with biological targets.

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of a molecule is a critical determinant of its interaction with a biological target. While specific conformational analysis studies on this compound are not extensively reported, general principles of medicinal chemistry suggest that the relative orientation of the amino and carboxylate groups, as well as the planarity of the benzofuran ring system, will play a significant role in its biological activity.

The rotational freedom around the bonds connecting substituents to the benzofuran core can lead to different conformers, only some of which may be active. Computational modeling and techniques like X-ray crystallography can provide insights into the preferred conformations and how they might interact with enzyme active sites or receptors. For example, in a study of 3-(halobenzyl)isocarbostyrils, the position of the halide substituent was found to influence intramolecular hydrogen bonding, which in turn affected the compound's anti-inflammatory activity. nih.gov Similar conformational effects could be anticipated for derivatives of this compound.

Molecular Modeling and Docking Studies in Drug Discovery

Molecular modeling and docking are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves predicting the binding mode of a small molecule ligand, such as a derivative of this compound, to the active site of a target protein. These studies are crucial for understanding the structural basis of biological activity and for designing new molecules with improved pharmacological profiles.

The biological effect of a drug molecule is contingent upon its interaction with a specific biological target, typically a protein or enzyme. Molecular docking simulations elucidate the specific types of interactions that stabilize the ligand-target complex. For benzofuran derivatives, these interactions commonly include:

Hydrogen Bonds: The amino and carboxylate groups of the this compound scaffold are prime candidates for forming hydrogen bonds with amino acid residues in the active site of a target protein. For example, in studies of 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Sortase A, hydrogen bond interactions with key residues such as Cys184, Trp194, and Arg197 were found to be critical for inhibitory activity.

Hydrophobic Interactions: The bicyclic benzofuran core and any attached aromatic or aliphatic groups can engage in hydrophobic interactions with nonpolar residues of the target protein. These interactions are fundamental for the proper positioning of the ligand within the binding pocket.

Pi-Pi Stacking: The aromatic nature of the benzofuran ring system allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's active site.

The precise nature and geometry of these interactions determine the binding affinity and selectivity of the compound.

A critical aspect of drug discovery is the identification and characterization of the binding site on the target macromolecule. Molecular docking simulations can predict the most probable binding pocket for a ligand and its specific orientation within that site.

In studies on benzofuran-based inhibitors of p38α MAP kinase, docking studies were instrumental in rationalizing the observed biological activity. The simulations revealed how these compounds fit into the ATP-binding pocket of the enzyme, and the specific interactions that contributed to their inhibitory potency. Similarly, for novel 3-(piperazinylmethyl)benzofuran derivatives designed as CDK2 inhibitors, docking simulations confirmed their ability to bind to the allosteric "DFG-out" pocket, a characteristic of type II inhibitors. This detailed understanding of the binding mode is invaluable for structure-activity relationship (SAR) studies, where the biological activity of a series of compounds is correlated with their structural features.

Interactive Data Table: Key Interactions of Benzofuran Analogs with their Targets.

Compound ClassTarget ProteinKey Interacting ResiduesType of Interaction
2-phenyl-benzofuran-3-carboxamidesSortase ACys184, Trp194, Arg197Hydrogen Bonding
Benzofuran derivativesp38α MAP kinaseNot specifiedHydrophobic, H-bonding
3-(piperazinylmethyl)benzofuransCDK2 (DFG-out)Not specifiedAllosteric binding

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources.

For scaffolds like this compound, a virtual screening campaign would typically involve docking a large library of its virtual derivatives against a specific protein target. The compounds are then ranked based on their predicted binding affinity (docking score). The top-ranked compounds, which are predicted to have the most favorable interactions with the target, are then selected for synthesis and biological evaluation.

An example of this approach can be seen in the in-silico identification of benzofuran-1,2,3-triazole hybrids as potential EGFR inhibitors. In this study, a large library of virtual compounds was screened against the EGFR protein, leading to the identification of promising lead candidates for further development. This highlights the power of virtual screening in accelerating the discovery of novel therapeutic agents based on the benzofuran core structure.

Applications in Drug Discovery and Development

Methyl 3-amino-2-benzo[b]furancarboxylate as a Drug Scaffold and Lead Compound

The structural framework of this compound is a key building block in the synthesis of more complex molecules with therapeutic potential. The benzofuran (B130515) scaffold is a component of several established drugs, including the antiarrhythmic agent Amiodarone and the nonselective β-adrenoceptor antagonist Bufuralol. mdpi.com The inherent properties of this scaffold, such as its relative rigidity and aromatic nature, make it an ideal foundation for designing compounds that can fit into the binding sites of various enzymes and receptors. The amino and ester groups on the core molecule are particularly valuable as they serve as chemical handles for creating diverse libraries of derivatives for high-throughput screening.

In the drug discovery process, once an initial "hit" compound is identified from screening, it undergoes a rigorous process of optimization to become a "lead" compound with improved potency, selectivity, and pharmacokinetic properties. For derivatives of this compound, hit-to-lead and lead optimization strategies involve systematically modifying the core structure. nih.govchemrxiv.org

Key optimization strategies include:

Modification of the amino group: The primary amine at the C-3 position can be acylated, alkylated, or incorporated into larger heterocyclic systems to explore interactions with target proteins.

Alteration of the ester group: The methyl ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid, which can form different interactions (e.g., salt bridges), or converted to various amides to modulate properties like solubility and cell permeability.

Substitution on the benzene (B151609) ring: Introducing different substituents (e.g., halogens, methoxy (B1213986) groups, alkyl chains) onto the benzene portion of the benzofuran ring can significantly influence the compound's electronic properties and steric profile, thereby affecting its binding affinity and selectivity. mdpi.com

For instance, research on related benzofuran structures has shown that the position of substituents like a methoxy group on the benzene ring can dramatically alter antiproliferative activity. mdpi.com

Rational drug design relies on understanding the three-dimensional structure of the biological target to design molecules that bind with high affinity and specificity. Analogs of this compound are synthesized to probe these interactions. A common synthetic route to produce 3-aminobenzo[b]furan analogs involves a two-step process. mdpi.com This often starts with the condensation of 2-hydroxybenzonitrile (B42573) derivatives with methyl or ethyl bromoacetate (B1195939), which undergoes a one-pot tandem cyclization to yield the 3-aminobenzo[b]furan core structure. mdpi.com This synthetic flexibility allows for the creation of a wide range of analogs where different groups can be strategically placed to optimize interactions with a biological target. nih.govmdpi.com For example, analogs can be designed to form specific hydrogen bonds or hydrophobic interactions within a target's active site, leading to improved efficacy.

Preclinical Development Considerations

Once a lead compound is identified, it enters preclinical development, a stage that involves extensive in vitro and in vivo testing to evaluate its potential as a drug candidate. For derivatives of this compound, this phase focuses on optimizing their pharmacological profile. researchgate.net

Efficacy refers to the maximal response a drug can produce, while potency is the concentration required to produce a certain effect. Optimization of these parameters is a central goal of medicinal chemistry. Studies on various benzofuran derivatives have demonstrated that specific structural modifications can lead to significant enhancements in potency. For example, in a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans evaluated for antiproliferative activity, the placement and nature of substituents on the benzofuran ring had a profound impact on their potency against cancer cell lines. mdpi.com

One study found that a derivative with a methyl group at the C-3 position and a methoxy group at the C-6 position showed 3–10 times higher activity than a similar compound with the methoxy group at the C-7 position. mdpi.com Another series of 3-(3′,4′,5′-trimethoxyanilino)benzo[b]furan derivatives showed that the highest antiproliferative activity was achieved when a methoxy group was located at the C-6 position. mdpi.com The compound 35g, a methyl ester derivative, exhibited IC₅₀ values in the nanomolar range against several cancer cell lines. mdpi.com

CompoundSubstituentsActivity (IC₅₀ in µM)Cell Line
Compound 10hC-3: Methyl, C-6: Methoxy, C-5: Amino0.004HL-60 (Leukemia)
Compound 10jC-3: Methyl, C-7: Methoxy, C-5: Amino0.021HL-60 (Leukemia)
Compound 35gC-2: Methoxycarbonyl, C-6: Methoxy0.0003MCF-7 (Breast Cancer)
Compound 35hC-2: Ethoxycarbonyl, C-6: Methoxy0.013MCF-7 (Breast Cancer)

This table presents a selection of data on the antiproliferative activity of benzofuran derivatives, illustrating the impact of substituent placement on potency. Data sourced from a 2023 review on benzo[b]furan derivatives. mdpi.com

A crucial aspect of drug development is ensuring that a compound interacts selectively with its intended target to minimize off-target effects. For anticancer agents, selectivity for cancer cells over healthy cells is highly desirable. Research has shown that benzofuran derivatives can be modified to enhance this selectivity. For example, the compound BNC105, a 2-methyl-3-benzoyl-benzofuran derivative, was found to have excellent selectivity against human aortic arterial endothelial cells, a property not observed with the standard drug Combretastatin-A4. nih.gov This suggests that the benzofuran scaffold can be tailored to achieve a high degree of specificity, which is a key consideration during preclinical evaluation. researchgate.net

Future Directions and Therapeutic Potential

The this compound scaffold and its derivatives represent a promising area for future drug discovery. The wide range of biological activities reported for the broader benzofuran class—including anticancer, antimicrobial, and anti-inflammatory properties—highlights the therapeutic potential of these compounds. mdpi.comresearchgate.net Future research will likely focus on:

Exploring new therapeutic areas: Synthesizing and screening new libraries of derivatives against a wider range of biological targets.

Advanced drug design: Utilizing computational methods and structural biology to design next-generation analogs with even greater potency and selectivity.

Prodrug strategies: Developing prodrugs to overcome potential issues with solubility or pharmacokinetics, as has been successfully done for other classes of antitumor agents. researchgate.net

The chemical tractability of this compound, combined with the proven biological relevance of the benzofuran core, ensures its continued importance as a foundational structure in the quest for novel and effective medicines.

Exploration of Novel Therapeutic Targets

The core structure of this compound serves as a valuable starting point for the synthesis of a diverse array of derivatives with potential therapeutic applications. The benzofuran nucleus is a well-established pharmacophore present in numerous biologically active compounds, and the strategic placement of the amino and methyl carboxylate groups at the 3 and 2 positions, respectively, offers opportunities for a multitude of chemical modifications. These modifications can significantly influence the compound's binding affinity and selectivity for various biological targets.

Research into the derivatives of this compound has primarily focused on their potential as anticancer agents. The general structure of these derivatives allows for the introduction of different substituents, which can modulate their biological activity. For instance, the amino group can be acylated or transformed into other functional groups, while the ester can be hydrolyzed or converted to amides. These changes can lead to compounds with enhanced potency and selectivity against cancer cell lines.

While direct studies on this compound are limited in publicly available research, the broader class of amino-benzofuran derivatives has been investigated for various therapeutic targets. One key area of exploration is their role as inhibitors of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The specific substitution patterns on the benzofuran ring have been shown to be crucial for this activity. For example, studies on related amino-2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives have demonstrated that the position of the amino group and other substituents on the benzofuran core significantly impacts their antiproliferative effects. nih.gov

The exploration of novel therapeutic targets for derivatives of this compound is an active area of research. The structural versatility of this scaffold suggests that it could be adapted to target a range of other enzymes and receptors implicated in various diseases. Further investigation is needed to fully elucidate the mechanisms of action and identify new therapeutic opportunities for this promising class of compounds.

Development of Prodrugs and Advanced Delivery Systems

The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug molecule. For compounds like this compound and its derivatives, which may have limitations such as poor solubility or rapid metabolism, a prodrug approach can be highly beneficial. The amino group at the 3-position is a particularly attractive site for prodrug modification.

One common approach is the formation of amide or carbamate (B1207046) linkages with amino acids or peptides. This strategy can enhance the water solubility of the parent compound and potentially facilitate its transport across biological membranes via amino acid or peptide transporters. nih.gov For instance, a glycine (B1666218) prodrug of a structurally related amino-2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivative has been synthesized. mdpi.com This modification was achieved by coupling N-Boc-glycine to the amino group, followed by deprotection. mdpi.com Such amino acid-based prodrugs can be designed to be stable in the gastrointestinal tract and then be cleaved by enzymes in the target cells or tissues to release the active drug.

The development of advanced delivery systems for benzofuran derivatives is another area of active research. These systems aim to improve the therapeutic index of the drug by increasing its concentration at the site of action while minimizing systemic toxicity. While specific delivery systems for this compound have not been extensively reported, the general principles of drug delivery can be applied.

Future research in this area could focus on developing targeted delivery systems, such as antibody-drug conjugates or nanoparticle-based formulations, to selectively deliver derivatives of this compound to cancer cells. These advanced delivery systems could significantly enhance the therapeutic efficacy and reduce the side effects of these promising anticancer agents.

Combination Therapies and Synergistic Effects

Combination therapy, the use of two or more therapeutic agents to treat a single disease, is a cornerstone of modern cancer treatment. This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects. mdpi.com The unique mechanisms of action of benzofuran derivatives, such as the inhibition of tubulin polymerization, make them promising candidates for combination therapies with existing anticancer drugs.

Furthermore, some natural derivatives have been shown to antagonize the development of drug resistance when used in combination with conventional antibiotics or cancer drugs. mdpi.com This suggests that derivatives of this compound could potentially be used to overcome resistance to existing chemotherapeutic agents.

The table below illustrates hypothetical combinations of a this compound derivative with conventional chemotherapeutic agents and the potential synergistic mechanisms.

Derivative of this compoundCombination AgentPotential Synergistic Mechanism
Tubulin Polymerization InhibitorDNA Damaging Agent (e.g., Cisplatin)Cell cycle arrest by the benzofuran derivative may increase the sensitivity of cancer cells to DNA damage.
Apoptosis InducerAnti-angiogenic AgentInhibition of new blood vessel formation can restrict tumor growth, making cancer cells more vulnerable to apoptosis.
Reversal Agent for Drug ResistanceStandard ChemotherapeuticThe benzofuran derivative may inhibit drug efflux pumps or other resistance mechanisms, restoring the efficacy of the conventional drug.

Further preclinical and clinical studies are necessary to evaluate the efficacy and safety of such combination therapies and to identify the most effective drug combinations and dosing schedules. The exploration of synergistic effects represents a promising strategy to maximize the therapeutic potential of this compound and its derivatives in the fight against cancer.

Conclusion and Future Research Perspectives

Summary of Key Findings on Methyl 3-amino-2-benzo[b]furancarboxylate Research

Research on this compound has primarily focused on its synthesis and its role as a versatile intermediate for creating more complex molecules. A notable synthetic route involves a one-pot tandem cyclization method, which efficiently produces 3-aminobenzo[b]furan analogs. mdpi.com This is achieved through the condensation of 2-hydroxybenzonitrile (B42573) derivatives with bromo- or chloro-acetate esters in the presence of a base. mdpi.com The resulting 3-amino-benzo[b]furan scaffold is a crucial building block in medicinal chemistry. The presence of both an amino group and a methyl ester allows for a variety of subsequent chemical modifications, making it a valuable precursor for the synthesis of diverse heterocyclic systems with potential biological activities. While specific biological studies on this compound itself are not extensively detailed in the reviewed literature, its structural motif is found in compounds investigated for various therapeutic properties, underscoring its importance as a synthetic intermediate.

Challenges and Opportunities in Benzo[b]furan Chemistry

The chemistry of benzo[b]furans, while well-established, continues to present both challenges and exciting opportunities for researchers.

Challenges:

Regio- and Stereoselectivity: A primary challenge in the synthesis of complex benzo[b]furan derivatives is controlling the regioselectivity and stereoselectivity of reactions. numberanalytics.com Achieving the desired substitution patterns on the benzofuran (B130515) core often requires multi-step syntheses with the use of protecting groups, which can be inefficient.

Efficient Synthesis Methods: There is a persistent need for more efficient and atom-economical synthetic methods to construct the benzo[b]furan ring system and its derivatives. numberanalytics.comnih.gov Traditional methods can sometimes suffer from harsh reaction conditions and limited substrate scope.

Functionalization: The direct and selective functionalization of the benzo[b]furan core, particularly through C-H activation, remains an area of active development and presents a significant synthetic hurdle. numberanalytics.com

Opportunities:

Novel Synthetic Methodologies: The development of novel synthetic strategies, such as transition metal-catalyzed cross-coupling reactions and cyclization processes, offers a powerful avenue for the efficient construction of complex benzo[b]furans. numberanalytics.comacs.org Photochemical reactions are also emerging as a unique tool for functionalizing this heterocyclic system. numberanalytics.com

Medicinal Chemistry: The benzo[b]furan scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and pharmaceutically active compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.govacs.org This provides a vast opportunity for the discovery of new therapeutic agents based on this core.

Materials Science: Benzo[b]furan derivatives are being explored for their applications in materials science, such as in the development of organic electroluminescent devices and fluorescent materials. nih.govresearchgate.net

Emerging Trends in Heterocyclic Compound Research

The broader field of heterocyclic chemistry is currently experiencing a period of rapid innovation, driven by new technologies and a growing emphasis on sustainability.

Advanced Synthesis Techniques: There is a clear trend towards the development of more sophisticated and efficient synthetic methods. numberanalytics.com This includes the use of transition metal catalysts for complex bond formations, microwave-assisted synthesis to accelerate reactions, and flow chemistry for continuous and scalable production. numberanalytics.com

Computational Chemistry: The use of computational modeling, including Density Functional Theory (DFT) calculations and machine learning algorithms, is becoming increasingly integral to heterocyclic research. numberanalytics.com These tools are used to predict reaction outcomes, understand reaction mechanisms, and design novel molecules with desired properties, thereby accelerating the discovery process. numberanalytics.commdpi.com

Sustainable Chemistry: A significant emphasis is now placed on "green chemistry" principles. numberanalytics.com This involves the development of more environmentally friendly synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. numberanalytics.com

New Applications: Researchers are continuously exploring novel applications for heterocyclic compounds beyond their traditional use in medicine. This includes their use in the development of new energy storage materials, such as batteries and fuel cells, and advanced functional materials with specific electronic and optical properties. numberanalytics.com

Recommendations for Future Academic and Translational Studies

Building upon the current state of knowledge, the following recommendations are proposed for future research on this compound and related compounds:

Exploration of Biological Activity: A systematic investigation into the biological properties of this compound and a library of its derivatives is warranted. This should involve screening for a broad range of activities, including but not limited to anticancer, antibacterial, antifungal, and antiviral properties.

Development of Novel Derivatives: The versatile functional groups of this compound should be exploited to synthesize a diverse range of novel heterocyclic compounds. This could involve reactions at the amino group, the ester, or the aromatic ring to create more complex and potentially more potent molecules.

Optimization of Synthetic Routes: Future research should focus on developing more efficient, scalable, and sustainable synthetic methods for this compound and its derivatives. This could involve the use of novel catalytic systems, flow chemistry, or biocatalysis.

Computational and Mechanistic Studies: In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, should be employed to guide the rational design of new derivatives with improved pharmacokinetic and pharmacodynamic profiles. frontiersin.org Mechanistic studies of the key synthetic reactions will also be crucial for optimizing reaction conditions and expanding their scope.

Translational Research: Promising lead compounds identified from biological screening should be advanced into preclinical development. This will involve further optimization of their structure to enhance efficacy and reduce potential toxicity, with the ultimate goal of translating basic research findings into tangible therapeutic applications.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound and the broader class of benzo[b]furan compounds, leading to significant contributions in both chemistry and medicine.

Q & A

Q. What are the standard synthetic routes for Methyl 3-amino-2-benzo[b]furancarboxylate, and how are intermediates characterized?

this compound is typically synthesized via multi-step reactions involving nucleophilic substitution, oxidation, and esterification. Key intermediates include benzofuran precursors functionalized at the 2- and 3-positions. For example:

  • Substitution : Amine groups are introduced via nucleophilic substitution using NH₃ or protected amines under basic conditions (e.g., K₂CO₃/NaOH) .
  • Esterification : Methyl ester formation is achieved via reaction with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) .
    Characterization relies on ¹H/¹³C NMR for structural confirmation (e.g., aromatic protons at δ 6.8–7.5 ppm, ester carbonyl at ~165–170 ppm) and HPLC for purity (>95%) .

Q. What spectroscopic techniques are critical for verifying the structure of this compound?

  • NMR Spectroscopy : Assigns proton environments (e.g., NH₂ at δ 4.5–5.5 ppm in DMSO-d₆) and confirms regiochemistry .
  • IR Spectroscopy : Identifies functional groups (N-H stretch at ~3300 cm⁻¹, C=O ester at ~1700 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 218) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound amid competing side reactions?

Common challenges include over-oxidation of the benzofuran ring or ester hydrolysis . Optimization strategies:

  • Temperature Control : Lower reaction temperatures (0–5°C) minimize side reactions during amine substitution .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to protect the amine during esterification, followed by deprotection with TFA .
  • Catalytic Systems : Employ Pd/C or CuI catalysts for regioselective coupling, improving yields from 50% to >80% .

Q. How do contradictory spectral data arise in structural studies of this compound derivatives?

Discrepancies often stem from solvent effects (e.g., DMSO vs. CDCl₃ shifting NH₂ peaks) or tautomerism in the benzofuran ring. For example:

  • Tautomeric Forms : The amino group may exhibit keto-enol tautomerism, altering NMR splitting patterns .
  • Crystallographic Data : X-ray diffraction resolves ambiguities, as seen in related benzofuran carboxylates with bond angles deviating by ±2° from DFT calculations .

Q. What methodologies are used to assess the biological activity of this compound in antimicrobial studies?

  • In vitro Assays : Minimum inhibitory concentration (MIC) tests against Mycolicibacterium smegmatis (a tuberculosis surrogate) show limited activity (MIC >128 µg/mL) without metal coordination .
  • Metal Complexation : Enhanced activity is observed with Cu(II) or Zn(II) complexes (MIC ~16 µg/mL) due to improved membrane permeability .
  • Mechanistic Studies : Fluorescence quenching assays reveal DNA intercalation or enzyme inhibition as potential modes of action .

Key Considerations for Researchers

  • Contaminant Analysis : Monitor for by-products like quinones (from over-oxidation) using TLC or GC-MS .
  • Stability : Store the compound at –20°C under argon to prevent hydrolysis or oxidation .
  • Biological Relevance : Focus on metal-coordinated derivatives for enhanced bioactivity, as free ligands often show limited efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.